Ethyl 2-(2-(4-chlorobenzoyl)-4-methylphenoxy)acetate
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Overview
Description
Ethyl 2-(2-(4-chlorobenzoyl)-4-methylphenoxy)acetate is an organic compound with the molecular formula C17H17ClO4. It is a derivative of phenoxyacetic acid and contains a chlorobenzoyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-chlorobenzoyl)-4-methylphenoxy)acetate typically involves the esterification of 2-(4-chlorobenzoyl)-4-methylphenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-chlorobenzoyl)-4-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-(2-(4-chlorobenzoyl)-4-methylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-chlorobenzoyl)-4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The chlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The phenoxyacetic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-chlorobenzoyl)acetate
- Ethyl (4-methylbenzoyl)acetate
- Ethyl (4-fluorobenzoyl)acetate
- Ethyl benzoylacetate
Uniqueness
Ethyl 2-(2-(4-chlorobenzoyl)-4-methylphenoxy)acetate is unique due to the presence of both a chlorobenzoyl group and a phenoxyacetic acid moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H17ClO4 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
ethyl 2-[2-(4-chlorobenzoyl)-4-methylphenoxy]acetate |
InChI |
InChI=1S/C18H17ClO4/c1-3-22-17(20)11-23-16-9-4-12(2)10-15(16)18(21)13-5-7-14(19)8-6-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
WTSXTHTZLAQGEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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